ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
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Overview
Description
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate: is a chemical compound with a complex structure that includes an imidazole ring, a cyano group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature for about an hour or at room temperature for a longer period .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its imidazole ring is a common pharmacophore in many drugs, and modifications of this compound can lead to the discovery of new therapeutic agents.
Industry: In materials science, this compound can be used in the development of new polymers and materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of biological molecules .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
- Ethyl 2-cyano-3-[2-(propylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
Uniqueness: Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is unique due to the presence of the ethylsulfanyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different alkyl groups .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXCUMMLHPRTFY-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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